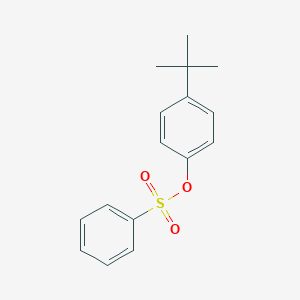
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide, also known as JNJ-193, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide works by inhibiting the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide can disrupt the function of other proteins that are important for cell growth and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it may have off-target effects on other proteins, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperidine-1-carboxylic acid, followed by the addition of sulfuric acid and chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
Eigenschaften
Produktname |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
|---|---|
Molekularformel |
C13H19ClN2O3S |
Molekulargewicht |
318.82 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10-5-7-16(8-6-10)20(17,18)15-12-9-11(14)3-4-13(12)19-2/h3-4,9-10,15H,5-8H2,1-2H3 |
InChI-Schlüssel |
KWXQJUHCBAVROG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)